molecular formula C12H16O3 B1589324 4-(Hydroxymethyl)phenyl pivalate CAS No. 59012-91-8

4-(Hydroxymethyl)phenyl pivalate

Cat. No.: B1589324
CAS No.: 59012-91-8
M. Wt: 208.25 g/mol
InChI Key: AYTDWGYFYZIASM-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)phenyl pivalate is an organic compound with the molecular formula C₁₂H₁₆O₃. It is a derivative of pivalic acid and phenol, where the hydroxymethyl group is attached to the phenyl ring, and the pivalate ester is formed with the carboxylic acid group of pivalic acid. This compound is known for its stability and is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Hydroxymethyl)phenyl pivalate can be synthesized through the esterification of 4-(hydroxymethyl)phenol with pivaloyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired ester product .

Reaction Scheme: [ \text{4-(Hydroxymethyl)phenol} + \text{Pivaloyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)phenyl pivalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)phenyl pivalate involves its ability to act as a protecting group for hydroxyl functionalities. The pivalate ester is stable under various reaction conditions, protecting the hydroxyl group from unwanted reactions. Upon completion of the desired synthetic steps, the pivalate group can be removed under mild conditions to regenerate the free hydroxyl group .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Hydroxymethyl)phenyl acetate
  • 4-(Hydroxymethyl)phenyl benzoate
  • 4-(Hydroxymethyl)phenyl butyrate

Uniqueness

4-(Hydroxymethyl)phenyl pivalate is unique due to its high stability and resistance to hydrolysis under acidic and basic conditions. This makes it an excellent protecting group for hydroxyl functionalities in complex organic syntheses .

Properties

IUPAC Name

[4-(hydroxymethyl)phenyl] 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,3)11(14)15-10-6-4-9(8-13)5-7-10/h4-7,13H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTDWGYFYZIASM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10469245
Record name 4-(HYDROXYMETHYL)PHENYL PIVALATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59012-91-8
Record name 4-(HYDROXYMETHYL)PHENYL PIVALATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(hydroxymethyl)phenyl] 2,2-dimethylpropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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